2-Ethynyl-3-methoxypyridine
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Overview
Description
2-Ethynyl-3-methoxypyridine is an organic compound with the molecular formula C8H7NO and a molecular weight of 133.15 g/mol . It is a colorless to yellow liquid that is used in various chemical reactions and research applications. The compound is characterized by the presence of an ethynyl group at the second position and a methoxy group at the third position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2-Ethynyl-3-methoxypyridine involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . This method typically involves the reaction of a halogenated pyridine derivative with an ethynylboron reagent under mild conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-3-methoxypyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 2-Ethyl-3-methoxypyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethynyl-3-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethynyl-3-methoxypyridine involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the methoxy group can form hydrogen bonds with biological molecules, influencing their activity .
Comparison with Similar Compounds
2-Ethynylpyridine: Lacks the methoxy group, making it less versatile in certain reactions.
3-Methoxypyridine: Lacks the ethynyl group, which reduces its reactivity in cross-coupling reactions.
2-Ethyl-3-methoxypyridine: A reduced form of 2-Ethynyl-3-methoxypyridine, with different chemical properties.
Uniqueness: this compound is unique due to the presence of both the ethynyl and methoxy groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
2-ethynyl-3-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-3-7-8(10-2)5-4-6-9-7/h1,4-6H,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMSDSFEQQXTFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723680 |
Source
|
Record name | 2-Ethynyl-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256805-99-8 |
Source
|
Record name | 2-Ethynyl-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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